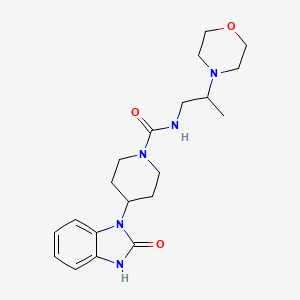![molecular formula C18H16N6O2 B7635358 N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide](/img/structure/B7635358.png)
N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide, also known as EPPIC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EPPIC belongs to the class of pyrazine-based compounds, which have been extensively studied for their potential therapeutic applications.
作用機序
The exact mechanism of action of N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in cancer growth and inflammation. This compound can also activate the Nrf2/ARE pathway, which is involved in the antioxidant defense system and can protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation. This compound can also increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect cells from oxidative stress.
実験室実験の利点と制限
N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its purity can be easily determined using various analytical techniques. This compound is also stable under various storage conditions and can be easily transported. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide. One direction is to study the potential therapeutic applications of this compound in other diseases such as Alzheimer's disease and multiple sclerosis. Another direction is to study the toxicity and pharmacokinetics of this compound in animal models. Further studies are also needed to understand the exact mechanism of action of this compound and to develop more potent analogs of this compound.
合成法
The synthesis of N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide involves the reaction of 2-amino-3-ethylpyrazine with 2-carbonylphenylhydrazine, followed by the reaction with 2-carboxylic acidpyrazine. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and MS.
科学的研究の応用
N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory properties and can reduce inflammation in various animal models. In addition, this compound has been shown to have neuroprotective effects and can prevent neuronal damage in animal models of Parkinson's disease.
特性
IUPAC Name |
N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-2-24(18(26)16-12-20-7-9-22-16)14-5-3-4-13(10-14)23-17(25)15-11-19-6-8-21-15/h3-12H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZMFARXTGVYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)NC(=O)C2=NC=CN=C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635279.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B7635287.png)
![N-[[1-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B7635289.png)
![N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B7635295.png)
![6-[[1-(4-Fluorophenyl)benzimidazol-2-yl]sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7635302.png)

![N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide](/img/structure/B7635319.png)
![2,5-dimethyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1-propan-2-ylpyrrole-3-carboxamide](/img/structure/B7635320.png)
![1-(4-Hydroxycyclohexyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7635334.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7635343.png)
![1-[[2-(Morpholin-4-ylmethyl)phenyl]methyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7635361.png)

![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)methyl-propan-2-ylamino]-N-(4-fluorophenyl)acetamide](/img/structure/B7635391.png)
